5beta-Hydroxycostic acid
Overview
Description
5beta-Hydroxycostic acid is an organic compound that belongs to the class of diterpenoids. It is a derivative of costic acid and is characterized by a specific stereochemical configuration. This compound is found in various plants, including the roots of medicinal plants like Coleus forskohlii and Saussurea lappa. It has gained attention due to its potential therapeutic and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5beta-Hydroxycostic acid can be synthesized from costic acid through a series of chemical reactions. The synthetic route typically involves:
Hydrogenation: Costic acid undergoes hydrogenation to form an intermediate compound.
Ketone Formation: The intermediate is then subjected to ketone formation.
Reduction: The ketone is reduced to form another intermediate.
Hydroxylation: Finally, the intermediate undergoes hydroxylation at the 5th position to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5beta-Hydroxycostic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5beta-Hydroxycostic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5beta-Hydroxycostic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates pathways like the VEGF (vascular endothelial growth factor) and Ang2 (angiopoietin 2) signaling pathways, which are crucial in angiogenesis and inflammation
Comparison with Similar Compounds
Similar Compounds
5alpha-Hydroxycostic acid: Another derivative of costic acid with similar biological activities.
Costunolide: A sesquiterpene lactone with anti-inflammatory and anticancer properties.
Dehydrocostus lactone: Known for its antimicrobial and anti-inflammatory effects
Uniqueness
5beta-Hydroxycostic acid is unique due to its specific stereochemical configuration and its ability to modulate multiple biological pathways. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-YUELXQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314654 | |
Record name | 5β-Hydroxycostic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132185-84-3 | |
Record name | 5β-Hydroxycostic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132185-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5β-Hydroxycostic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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